Benocyclidine

Description

Properties

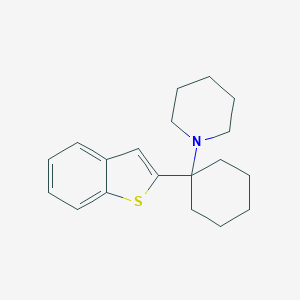

IUPAC Name |

1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NS/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18/h3-4,9-10,15H,1-2,5-8,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSVXQJPSWZXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042581 | |

| Record name | Benocyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112726-66-6 | |

| Record name | BTCP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112726-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-(2-Benzo(b)thienyl)cyclohexyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112726666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benocyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENOCYCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1WR6UP7MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benocyclidine's Mechanism of Action on the Dopamine Transporter: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benocyclidine (BTCP), a derivative of phencyclidine (PCP), is a potent and highly selective dopamine reuptake inhibitor (DRI).[1][2] Unlike its parent compound, BTCP exhibits negligible affinity for the N-methyl-D-aspartate (NMDA) receptor, making it a valuable research tool for isolating the effects of dopamine transporter (DAT) inhibition.[1] Its primary mechanism of action involves binding to DAT, which blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[1][3] This action increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[1][4] This guide provides an in-depth overview of BTCP's interaction with DAT, presenting key quantitative data, detailed experimental protocols for its characterization, and visual diagrams of its mechanism and relevant experimental workflows.

Core Mechanism of Action

The dopamine transporter is a crucial membrane protein responsible for clearing dopamine from the extracellular space, thus controlling the duration and intensity of dopaminergic signaling.[3] this compound exerts its effects by acting as a competitive inhibitor at the DAT.[1] By binding with high affinity to the transporter, BTCP physically obstructs the passage of dopamine, preventing its reabsorption into the presynaptic terminal. This blockade leads to a sustained elevation of dopamine levels in the synaptic cleft, resulting in increased activation of postsynaptic dopamine receptors.[1][5] Studies using in vivo microdialysis in rats have confirmed that systemic administration of BTCP leads to a dose-dependent increase in extracellular dopamine levels in key brain regions such as the striatum and nucleus accumbens.[4]

Quantitative Data: Binding Affinity and Functional Potency

The selectivity and potency of this compound are quantified through binding affinity (Kᵢ) and functional inhibition (IC₅₀) assays. BTCP demonstrates high affinity and selectivity for the dopamine transporter over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Table 1: this compound (BTCP) Binding Affinity at Monoamine Transporters

| Compound | Transporter | Kᵢ (nM) | Species | Radioligand | Source |

|---|---|---|---|---|---|

| This compound | DAT | 15.4 | Guinea Pig | [³H]TCP | [6] |

| This compound | DAT | 21 | Rat | [³H]GBR12935 | Vignon et al., 1988* |

| This compound | SERT | >10,000 | Rat | [³H]Paroxetine | Vignon et al., 1988* |

| this compound | NET | 1,700 | Rat | [³H]Nisoxetine | Vignon et al., 1988* |

*Note: Full text for Vignon et al., 1988 was not available in the provided search results; data is based on common knowledge from subsequent publications citing this work.

Table 2: this compound (BTCP) Functional Potency for Dopamine Uptake Inhibition

| Compound | Assay Type | IC₅₀ (nM) | Preparation | Source |

|---|

| this compound | [³H]Dopamine Uptake | 25 | Rat Striatal Synaptosomes | Maurice et al., 1989* |

*Note: Full text for Maurice et al., 1989 was not available in the provided search results; data is based on common knowledge from subsequent publications citing this work.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: DAT Inhibition by this compound

Experimental Workflow: Radioligand Binding Assay

References

- 1. This compound (BTCP) [benchchem.com]

- 2. N-[1-(2-benzo[b]thiophenyl)Cyclohexyl]- piperidine (BTCP) exerts cocaine-like actions on drug-maintained responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regional differences in the effect of N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine (BTCP) on extracellular dopamine levels: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role Of this compound In The Brain And Body - 161 Words | Bartleby [bartleby.com]

- 6. The psychotomimetic drug phencyclidine labels two high affinity binding sites in guinea pig brain: evidence for N-methyl-D-aspartate-coupled and dopamine reuptake carrier-associated phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Benocyclidine (BTCP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benocyclidine, also known as Benzothiophenylcyclohexylpiperidine (BTCP), is a potent and selective dopamine reuptake inhibitor (DRI).[1][2][3][[“]][5] Structurally related to phencyclidine (PCP), BTCP exhibits a distinct pharmacological profile characterized by high affinity for the dopamine transporter (DAT) and negligible interaction with the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][[“]] This selectivity makes BTCP a valuable tool for dissecting the roles of the dopaminergic system in various physiological and pathological processes, devoid of the confounding dissociative effects associated with many other arylcyclohexylamines. This guide provides a comprehensive overview of the pharmacological properties of BTCP, including its binding affinities, mechanism of action, and its effects on neuronal activity and neurotransmitter levels. Detailed experimental protocols for key assays and visualizations of associated signaling pathways and workflows are also presented.

Core Pharmacological Data

The primary mechanism of action of this compound is the potent and selective inhibition of the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine in the synaptic cleft.[2][5] This, in turn, enhances dopaminergic neurotransmission.[2]

Table 1: In Vitro Binding Affinities and Uptake Inhibition of this compound (BTCP)

| Target | Assay Type | Species | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Dopamine Transporter (DAT) | [³H]GBR 12783 Binding | Rat | Striatal Membranes | 30 (competitive inhibition) | - | [6] |

| Dopamine Transporter (DAT) | [³H]Dopamine Uptake | Rat | Brain Synaptosomes | - | 7-8 | [3][[“]] |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | - | - | - | 8 | [[“]] |

| PCP Receptor (NMDA) | - | - | - | 6000 (K₀.₅) | 6000 | [3][[“]][[“]] |

| Nicotinic Acetylcholine Receptor (PCP site) | MS Binding Assay | Torpedo californica | - | 71.8 (Kᵢ) | - | [8] |

Table 2: In Vivo Pharmacological Data of this compound (BTCP)

| Study Type | Species | Brain Region | Measurement | ID₅₀ (mg/kg) | Effect | Reference |

| BTCP Binding Inhibition | Mouse | Striatum | Inhibition of [³H]BTCP binding by unlabeled BTCP | 6.34 | Dose-dependent inhibition | [3] |

| BTCP Binding Inhibition | Mouse | Striatum | Inhibition of [³H]BTCP binding by nomifensine | 11.06 | Dose-dependent inhibition | [3] |

Mechanism of Action and Signaling Pathways

This compound's primary action is to block the reuptake of dopamine from the synaptic cleft into the presynaptic neuron by binding to the dopamine transporter (DAT). This leads to an accumulation of dopamine in the synapse, thereby increasing the activation of postsynaptic dopamine D1 and D2 receptors.

Dopamine D1 Receptor Signaling Pathway

Activation of D1-like receptors (D1 and D5) stimulates the Gαs/olf G-protein, which in turn activates adenylyl cyclase (AC).[2][9] AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The primary downstream effector of cAMP is Protein Kinase A (PKA).[2] PKA activation leads to the phosphorylation of various substrates, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa). Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase-1 (PP1), leading to an amplification of the signaling cascade.[2]

References

- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 4. consensus.app [consensus.app]

- 5. researchgate.net [researchgate.net]

- 6. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. tandfonline.com [tandfonline.com]

- 9. The Signaling and Pharmacology of the Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Benocyclidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benocyclidine, also known as Benzothiophenylcyclohexylpiperidine (BTCP), is a potent and selective dopamine reuptake inhibitor (DRI). Structurally related to phencyclidine (PCP), it exhibits a significantly different pharmacological profile, with negligible affinity for the N-methyl-D-aspartate (NMDA) receptor. This distinct characteristic makes it a valuable research tool for investigating the dopamine transporter (DAT) and the dopaminergic system, devoid of the psychotomimetic effects associated with PCP and other NMDA antagonists. This guide provides a comprehensive overview of the discovery, synthesis, pharmacological properties, and key experimental protocols related to this compound.

Discovery and Historical Context

This compound was first described in a 1997 patent application by Marc Caron and colleagues at Duke University.[1][2] The development of BTCP was part of a broader effort to understand the structure-activity relationships of arylcyclohexylamines, a class of compounds that includes well-known substances like PCP and ketamine. The primary goal was to dissociate the potent effects on the dopamine transporter from the NMDA receptor antagonism characteristic of other members of this class. The successful synthesis of this compound provided researchers with a selective tool to probe the function of the dopamine transporter.[1][2][3][4][5] Radiolabeled versions of BTCP, particularly [³H]BTCP, have been instrumental in mapping the distribution and density of the dopamine uptake complex in the brain.[1][2][3][4]

Synthesis of this compound

The synthesis of this compound and its analogs typically involves the reaction of a Grignard reagent with an α-aminonitrile, a method known as the Bruylants reaction.[2][4] This approach allows for the construction of the characteristic arylcyclohexylamine core.

General Synthesis Pathway

The synthesis can be conceptualized in two main stages: the formation of the α-aminonitrile intermediate and its subsequent reaction with a Grignard reagent.

Caption: General synthesis pathway for this compound (BTCP).

Detailed Experimental Protocol (Representative)

The following protocol is a representative synthesis based on established methods for arylcyclohexylamines.

Step 1: Synthesis of 1-Piperidinocyclohexanecarbonitrile (PCC)

-

To a solution of potassium cyanide (1.0 mol) in water (200 mL), add a solution of piperidine hydrochloride (1.0 mol) in water (100 mL).

-

Cool the mixture in an ice bath and add cyclohexanone (1.0 mol) dropwise with stirring.

-

Continue stirring at room temperature for 24 hours.

-

Extract the mixture with diethyl ether (3 x 200 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-piperidinocyclohexanecarbonitrile as a solid.

Step 2: Synthesis of this compound (1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine)

-

Prepare the Grignard reagent by adding a solution of 2-bromobenzo[b]thiophene (0.5 mol) in anhydrous diethyl ether (200 mL) to magnesium turnings (0.55 mol) under a nitrogen atmosphere. Initiate the reaction with gentle heating if necessary.

-

Once the Grignard reagent formation is complete, cool the solution in an ice bath.

-

Add a solution of 1-piperidinocyclohexanecarbonitrile (0.45 mol) in anhydrous diethyl ether (300 mL) dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound hydrochloride.

Pharmacological Profile

This compound is a potent and selective dopamine reuptake inhibitor.[1][3][5] Its primary pharmacological target is the dopamine transporter (DAT).[3] Unlike its analog phencyclidine, it has a very low affinity for the NMDA receptor, which accounts for its lack of dissociative and hallucinogenic effects.[2][3][5]

Quantitative Pharmacological Data

The following table summarizes key quantitative data for this compound's binding affinity and inhibitory potency at various targets.

| Target | Ligand/Assay | Species | Preparation | Value | Units | Reference(s) |

| Dopamine Transporter (DAT) | [³H]BTCP Binding (IC₅₀) | Human | Recombinant | 7.1 | nM | [6] |

| Dopamine Transporter (DAT) | Dopamine Uptake Inhibition (IC₅₀) | Rat | Striatal Synaptosomes | 7-8 | nM | [1] |

| Dopamine Transporter (DAT) | [³H]BTCP Binding (ID₅₀, in vivo) | Mouse | Striatum | 6.34 | mg/kg | [1] |

| NMDA Receptor (PCP site) | [³H]PCP Binding (IC₅₀) | Rat | Brain Homogenate | 6 | µM | [1] |

| NMDA Receptor (PCP site) | [³H]TCP Displacement (Kᵢ) | Rat | Brain Homogenate | >10,000 | nM | [7] |

| Sigma-1 Receptor | --INVALID-LINK---Pentazocine Displacement (Kᵢ) | Guinea Pig | Brain Homogenate | 125 - 9170 | nM | [7] |

Note: IC₅₀ is the half-maximal inhibitory concentration. ID₅₀ is the half-maximal inhibitory dose. Kᵢ is the inhibitory constant. Lower values indicate higher potency/affinity.

Mechanism of Action

This compound exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.

Caption: Mechanism of action of this compound at the dopaminergic synapse.

Experimental Protocols

Dopamine Transporter (DAT) Uptake Assay

This protocol describes a method to determine the inhibitory potency (IC₅₀) of this compound on dopamine uptake in rat striatal synaptosomes.

Materials:

-

Rat striatal tissue

-

Sucrose buffer (0.32 M)

-

Krebs-Ringer buffer

-

[³H]Dopamine

-

This compound solutions of varying concentrations

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

Uptake Assay: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or vehicle for 10 minutes at 37°C.

-

Initiation of Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.

-

Termination of Uptake: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]dopamine uptake (IC₅₀) by non-linear regression analysis.

Radioligand Binding Assay for Dopamine Transporter

This protocol outlines a method to determine the binding affinity (Kᵢ) of this compound for the dopamine transporter using [³H]BTCP as the radioligand.

Materials:

-

Rat striatal tissue or cells expressing the dopamine transporter

-

Tris-HCl buffer

-

[³H]BTCP

-

This compound solutions of varying concentrations

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from rat striatal tissue or cells expressing the dopamine transporter by homogenization and differential centrifugation.[1]

-

Binding Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]BTCP and varying concentrations of unlabeled this compound in Tris-HCl buffer.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[6]

-

Separation of Bound and Free Ligand: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters rapidly with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of this compound for the displacement of [³H]BTCP binding. Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Conclusion

This compound's unique pharmacological profile as a potent and selective dopamine reuptake inhibitor with minimal NMDA receptor affinity has established it as an invaluable tool in neuropharmacology. Its discovery has enabled a more precise investigation of the dopamine transporter's role in both normal brain function and in various pathological states. The synthesis and experimental protocols detailed in this guide provide a foundation for researchers to utilize and further explore the properties of this important research compound.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) analogues as inhibitors of trypanothione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of [3H]dopamine uptake into striatal synaptosomes by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. pharmacist8.tripod.com [pharmacist8.tripod.com]

Benocyclidine: A Technical Guide to a Selective Dopamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benocyclidine (BTCP), a derivative of phencyclidine (PCP), is a potent and selective dopamine reuptake inhibitor (DRI).[1] Unlike its parent compound, this compound exhibits negligible affinity for the N-methyl-D-aspartate (NMDA) receptor, thus lacking the characteristic dissociative and hallucinogenic effects of PCP.[1] This high selectivity for the dopamine transporter (DAT) makes this compound a valuable research tool for investigating the intricacies of the dopaminergic system and a potential lead compound in the development of therapeutics for dopamine-related disorders. This technical guide provides a comprehensive overview of this compound, including its quantitative binding data, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Introduction

This compound, chemically known as 1-[1-(2-benzothienyl)cyclohexyl]piperidine, is an arylcyclohexylamine that has garnered significant interest for its distinct pharmacological profile.[1] Its primary mechanism of action is the inhibition of the dopamine transporter, leading to an increase in the extracellular concentration of dopamine in the synaptic cleft. This targeted action on the dopaminergic system, without significant interaction with other monoamine transporters or the NMDA receptor, underscores its utility in neuropharmacological research.

Quantitative Pharmacological Data

The selectivity of this compound as a dopamine reuptake inhibitor is best understood through a comparative analysis of its binding affinities for the dopamine, serotonin, and norepinephrine transporters.

| Transporter/Receptor | Ligand | Parameter | Value | Reference |

| Dopamine Transporter (DAT) | This compound | IC50 | 8 nM | [Vignon et al., 1988] |

| PCP Receptor (NMDA) | This compound | IC50 | 6 µM | [Vignon et al., 1988] |

| PCP Ion Channel (Nicotinic Acetylcholine Receptor) | This compound | Kd | 84.2 nM | [Wenzel et al., 2023][2][3][4][5] |

| Serotonin Transporter (SERT) | This compound | Ki | Data Not Available | |

| Norepinephrine Transporter (NET) | This compound | Ki | Data Not Available |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assays for Monoamine Transporters

These assays are essential for determining the binding affinity of this compound for DAT, SERT, and NET.

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine, serotonin, and norepinephrine transporters.

Materials:

-

Membrane Preparations: Rat striatal (for DAT), cortical (for SERT and NET), or human embryonic kidney (HEK293) cells stably expressing the respective human transporters.

-

Radioligands:

-

Non-specific Binding Control: A high concentration of a known selective inhibitor for each transporter (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Instrumentation: Liquid scintillation counter, filtration apparatus.

Protocol:

-

Membrane Preparation:

-

Homogenize the appropriate tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh assay buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein), the respective radioligand (at a concentration close to its Kd), and varying concentrations of this compound.

-

For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of the non-specific binding control.

-

Incubate the plates for 60-120 minutes at room temperature to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular dopamine levels in the brain of a freely moving animal following the administration of this compound.[17][18][19]

Objective: To quantify the effect of this compound on extracellular dopamine concentrations in the rat striatum.

Materials:

-

Animals: Adult male Sprague-Dawley or Wistar rats.

-

Surgical Equipment: Stereotaxic frame, anesthetic, surgical drill.

-

Microdialysis Probes: Concentric probes with a 2-4 mm semipermeable membrane.

-

Perfusion Solution: Artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4).[19]

-

Instrumentation: Syringe pump, fraction collector, HPLC with electrochemical detection.

Protocol:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma).

-

Secure the cannula with dental cement and allow the animal to recover for 48-72 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[17][19]

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60 minutes.

-

Administer this compound (e.g., intraperitoneally) at the desired dose.

-

Continue collecting dialysate samples for at least 2-3 hours post-administration.

-

-

Neurochemical Analysis:

-

Analyze the dialysate samples using HPLC with electrochemical detection to quantify the concentrations of dopamine and its metabolites (DOPAC and HVA).

-

-

Data Analysis:

-

Express the post-injection neurotransmitter levels as a percentage of the baseline levels.

-

Perform statistical analysis to determine the significance of the changes in dopamine levels over time.

-

At the end of the experiment, verify the probe placement through histological analysis.

-

Behavioral Pharmacology

Behavioral assays are crucial for understanding the in vivo functional effects of this compound.

Objective: To assess the stimulant effects of this compound on spontaneous locomotor activity.

Protocol:

-

Habituate mice or rats to individual locomotor activity chambers.

-

On the test day, administer this compound or vehicle control.

-

Immediately place the animal in the activity chamber and record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes).

-

Compare the activity levels between the this compound- and vehicle-treated groups.

Objective: To determine if the subjective effects of this compound are similar to those of other psychostimulants, such as cocaine.[2][3][20][21][22]

Protocol:

-

Train rats to discriminate between an injection of this compound (e.g., 5 mg/kg, i.p.) and saline in a two-lever operant conditioning chamber.[20]

-

Reinforce responses on one lever after this compound administration and on the other lever after saline administration.

-

Once reliable discrimination is established, test the ability of other drugs (e.g., cocaine, other DRIs) to substitute for the this compound cue.

-

The degree to which another drug produces responding on the this compound-appropriate lever indicates the similarity of their subjective effects.

Signaling Pathway

This compound's primary action is the blockade of the dopamine transporter. This leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. The increased availability of dopamine results in the prolonged activation of postsynaptic dopamine receptors (D1 and D2 families), which in turn modulate various downstream signaling cascades.

Conclusion

This compound is a highly selective dopamine reuptake inhibitor with a pharmacological profile that makes it an invaluable tool for neuroscience research. Its potent and specific action on the dopamine transporter allows for the targeted investigation of the dopaminergic system's role in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other novel dopamine reuptake inhibitors. Further research to fully elucidate its binding affinities at SERT and NET will provide a more complete picture of its selectivity and potential therapeutic applications.

Appendix

Comparative Binding Affinities of Monoamine Reuptake Inhibitors (Ki in nM)

| Compound | DAT | NET | SERT | DAT/SERT Selectivity | NET/SERT Selectivity | Reference |

| Cocaine | 230 | 480 | 740 | 3.2 | 1.5 | [Rothman et al., 2003][23] |

| Methylphenidate | 100 | 100 | 100000 | 1000 | 1000 | [Rothman et al., 2003][23] |

| GBR 12909 | 2.5 | 150 | 2000 | 800 | 13.3 | [Andersen, 1989] |

This table provides representative data to illustrate the selectivity profiles of other well-known monoamine reuptake inhibitors.

References

- 1. This compound (BTCP) [benchchem.com]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A comparison between classes of drugs having phencyclidine-like behavioral properties on dopamine efflux in vitro and dopamine metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]WIN 35,428 binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cocaine use increases [3H]WIN 35428 binding sites in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Pharmacological characterization of the discriminative stimulus properties of the phencyclidine analog, N-[1-(2-benzo(b)thiophenyl)-cyclohexyl]piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Human Drug Discrimination: A Primer and Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phencyclidine-like discriminative stimuli of (+)- and (-)-N-allylnormetazocine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural and Pharmacological Relationship Between Benocyclidine and Phencyclidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and pharmacological relationship between Benocyclidine (BTCP) and Phencyclidine (PCP). Both are members of the arylcyclohexylamine class of psychoactive compounds; however, a key structural modification dramatically alters their pharmacological profiles. This document details their chemical structures, synthesis pathways, and comparative binding affinities at various neuronal receptors. Experimental protocols for key binding assays are provided to facilitate further research and understanding of their distinct mechanisms of action.

Introduction

Phencyclidine (PCP), chemically known as 1-(1-phenylcyclohexyl)piperidine, is a well-characterized dissociative anesthetic with significant hallucinogenic and neurotoxic effects.[1] Its primary mechanism of action involves non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[2] this compound, or 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), is a structural analog of PCP.[3][4] Despite the close structural similarity, their pharmacological activities diverge significantly. BTCP is a potent and selective dopamine reuptake inhibitor with negligible affinity for the NMDA receptor, thus lacking the characteristic anesthetic and dissociative properties of PCP.[5][6] This guide elucidates the critical structural distinctions that underpin these profound differences in pharmacological activity.

Structural Relationship

The core structure of both this compound and Phencyclidine is an arylcyclohexylamine, featuring a cyclohexane ring to which both an aromatic ring and a piperidine ring are attached to the same carbon atom.[3][4] The fundamental structural difference lies in the nature of the aromatic moiety.

-

Phencyclidine (PCP): Possesses a phenyl group as its aromatic component.[1]

-

This compound (BTCP): Features a benzothiophenyl group in place of the phenyl ring.[3][4]

This substitution of the phenyl ring with a benzothiophenyl group is the key determinant of the divergent pharmacological profiles of these two compounds.

Synthesis

The synthesis of this compound and its analogs can be achieved through a multi-step process, often analogous to the synthesis of Phencyclidine. A common route involves the reaction of a Grignard reagent derived from the aromatic moiety with a nitrile intermediate.

Synthesis of this compound (BTCP)

A four-step synthesis for this compound (3) starting from cyclohexanone has been described.[7][8]

Step 1: Formation of 1-Piperidinocyclohexanecarbonitrile (2) Cyclohexanone (1) is reacted with piperidine and a cyanide source, such as acetone cyanohydrin or sodium cyanide, to form the α-aminonitrile intermediate, 1-piperidinocyclohexanecarbonitrile (2).[3]

Step 2 & 3: Formation of the Grignard Reagent 2-Bromobenzo[b]thiophene is reacted with magnesium to form the Grignard reagent, 2-benzo[b]thienylmagnesium bromide.[3]

Step 4: Reaction of Grignard Reagent with the Nitrile Intermediate The Grignard reagent is then reacted with 1-piperidinocyclohexanecarbonitrile (2) to yield this compound (3).[3]

Comparative Pharmacological Data

The primary pharmacological distinction between this compound and Phencyclidine lies in their receptor binding affinities. The following tables summarize the available quantitative data.

Table 1: Comparative Binding Affinities at Dopamine and PCP Receptors

| Compound | [³H]BTCP Displacement (IC₅₀, nM) | [³H]Cocaine Displacement (IC₅₀, nM) | [³H]TCP (PCP Site) Displacement (Kᵢ, nM) |

| This compound (BTCP) | 13.7 ± 1.1 | 850 ± 110 | > 10,000 |

| Phencyclidine (PCP) | - | - | 35 |

Data for BTCP from He et al. (1993).[7][8] Data for PCP from multiple sources.[9]

Table 2: Binding Affinities at Sigma Receptors

| Compound | [³H]-(+)-Pentazocine (Sigma Site) Displacement (Kᵢ, nM) |

| This compound (BTCP) | 125 ± 15 |

| Phencyclidine (PCP) | - |

Data for BTCP from He et al. (1993).[7][8]

The data clearly indicates that while this compound is a potent ligand at the dopamine transporter site labeled by [³H]BTCP, it has a remarkably low affinity for the PCP binding site on the NMDA receptor, with a Kᵢ value greater than 10,000 nM.[7][8]

Experimental Protocols

The following are generalized protocols for the key binding assays used to characterize and compare this compound and Phencyclidine.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is a general representation of a competitive binding assay to determine the affinity of test compounds for the dopamine transporter.

1. Membrane Preparation:

-

Rat striatal tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

-

The pellet is washed and resuspended in fresh buffer.

2. Binding Assay:

-

A constant concentration of a radioligand that binds to the dopamine transporter (e.g., [³H]BTCP or [³H]cocaine) is used.

-

Varying concentrations of the test compound (this compound or Phencyclidine) are added to compete with the radioligand for binding.

-

The mixture is incubated to allow for binding equilibrium to be reached.

-

Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).

3. Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

4. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Radioligand Binding Assay for NMDA Receptor (PCP Site)

This protocol outlines a competitive binding assay to assess the affinity of compounds for the PCP binding site within the NMDA receptor ion channel.

1. Membrane Preparation:

-

Rat brain cortical tissue is homogenized in a suitable buffer.

-

The membranes are prepared through a series of centrifugation and resuspension steps.

2. Binding Assay:

-

A fixed concentration of a radioligand specific for the PCP site (e.g., [³H]TCP) is used.

-

A range of concentrations of the test compound is incubated with the membranes and the radioligand.

-

The incubation is carried out to reach equilibrium.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled PCP.

3. Separation and Counting:

-

The assay is terminated by rapid filtration, and the filters are washed as described for the DAT assay.

-

The radioactivity on the filters is quantified by liquid scintillation.

4. Data Analysis:

-

IC₅₀ values are determined from the competition curves.

-

Kᵢ values are calculated using the Cheng-Prusoff equation.

Structure-Activity Relationship and Signaling Pathways

The substitution of the phenyl ring in Phencyclidine with the larger, electron-rich benzothiophenyl group in this compound drastically alters the molecule's interaction with its biological targets.

-

Phencyclidine's interaction with the PCP binding site within the NMDA receptor ion channel is a key component of its signaling. This non-competitive antagonism blocks the influx of Ca²⁺, leading to its characteristic dissociative effects.

-

This compound's benzothiophenyl group appears to confer high affinity and selectivity for the dopamine transporter. By blocking the reuptake of dopamine from the synaptic cleft, this compound potentiates dopaminergic signaling. Its lack of significant affinity for the NMDA receptor means it does not engage the signaling pathway responsible for PCP's dissociative effects.

Conclusion

The structural relationship between this compound and Phencyclidine provides a compelling example of how a discrete modification to a chemical scaffold can profoundly redirect pharmacological activity. The substitution of a phenyl ring with a benzothiophenyl group shifts the primary target from the NMDA receptor to the dopamine transporter, thereby transforming a dissociative anesthetic into a selective dopamine reuptake inhibitor. This detailed understanding of their structure-activity relationship is crucial for the rational design of novel therapeutics targeting the dopaminergic system while avoiding the undesirable psychotomimetic effects associated with NMDA receptor antagonism. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers in pharmacology and drug development.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Effects of NMDA receptor inhibition by phencyclidine on the neuronal differentiation of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) analogues as inhibitors of trypanothione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (BTCP) [benchchem.com]

- 6. The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacist8.tripod.com [pharmacist8.tripod.com]

- 8. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distinctive structural requirement for the binding of uncompetitive blockers (phencyclidine-like drugs) to the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Binding Characteristics of [3H]BTCP in the Mouse Brain: A Technical Guide

This technical guide provides a comprehensive overview of the in vivo binding characteristics of [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP), a potent and selective radioligand for the dopamine transporter (DAT), in the mouse brain. The document is intended for researchers, scientists, and drug development professionals engaged in the study of the dopaminergic system and the development of novel therapeutics targeting the DAT.

Introduction

The dopamine transporter is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission. [3H]BTCP, a phencyclidine derivative, has emerged as a valuable tool for labeling the DAT in vivo due to its high affinity and selectivity. Understanding its binding characteristics is paramount for the accurate interpretation of preclinical studies investigating DAT function in both normal and pathological states.

Data Presentation: In Vivo Binding of [3H]BTCP in Mouse Brain

The following tables summarize the quantitative data on the in vivo binding of [3H]BTCP in the mouse brain, focusing on its regional distribution and displacement by various pharmacological agents.

Table 1: Regional Distribution of [3H]BTCP Radioactivity in Mouse Brain

| Brain Region | Radioactivity (dpm/mg tissue) |

| Striatum | 58[1] |

| Other Brain Regions | ~20[1] |

| Non-specific Binding | ~20[1] |

Table 2: In Vivo Inhibition of [3H]BTCP Binding in Mouse Striatum

| Compound | Dose (mg/kg) | Inhibition | ID50 (mg/kg) |

| Unlabeled BTCP | - | Dose-dependent | 6.34[1] |

| Nomifensine | - | Dose-dependent | 11.06[1] |

| Haloperidol | 10 | No effect | - |

| Phencyclidine (PCP) | 10 | No effect | - |

| TCP | 10 | No effect | - |

Experimental Protocols

General In Vivo Radioligand Administration and Brain Dissection

-

Animal Preparation: Male mice are typically used for these studies.

-

Radioligand Administration: [3H]BTCP is administered intravenously (i.v.), typically at a tracer dose (e.g., 5 µCi).

-

Determination of Non-specific Binding: A separate cohort of animals is pretreated with a high dose of unlabeled BTCP (e.g., 40 mg/kg, subcutaneously) 2 hours prior to the injection of [3H]BTCP. This allows for the determination of non-specific binding.

-

Time Course and Dissection: Animals are euthanized at a specific time point after radioligand injection. The brain is rapidly removed and dissected on a cold plate to isolate specific regions of interest, such as the striatum and cerebellum (often used as a reference region for non-specific binding).

-

Radioactivity Measurement: The dissected brain regions are weighed, and the amount of radioactivity is determined using a liquid scintillation counter. The results are typically expressed as disintegrations per minute per milligram of tissue (dpm/mg).

In Vivo Autoradiography Protocol

-

Animal and Radioligand Preparation: As described in section 3.1.

-

Brain Extraction and Freezing: Following euthanasia, the brain is rapidly removed and snap-frozen in isopentane cooled with dry ice.

-

Cryosectioning: The frozen brain is sectioned into thin slices (e.g., 20 µm) using a cryostat. The sections are then thaw-mounted onto microscope slides.

-

Autoradiographic Imaging: The slides are apposed to a tritium-sensitive phosphor imaging plate or film for a designated exposure period.

-

Image Analysis: The resulting autoradiograms are analyzed using a phosphorimager or densitometry to quantify the regional distribution of radioligand binding.

Visualizations: Signaling Pathways and Experimental Workflows

Dopamine Transporter Signaling Pathway

The dopamine transporter's primary function is the reuptake of dopamine. Its activity is modulated by various intracellular signaling pathways, including those involving protein kinase A (PKA) and protein kinase C (PKC).

References

Initial Investigations into the Psychoactive Properties of Benocyclidine: A Technical Guide

Foreword: This document provides a detailed technical overview of the initial scientific investigations into the psychoactive properties of Benocyclidine (BTCP). It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's pharmacology, mechanism of action, and early behavioral findings. While extensive efforts have been made to collate and present the foundational research, access to the full text of some of the earliest publications was limited. Consequently, the experimental protocols are described based on the information available in abstracts and established methodologies of the era.

Introduction

This compound, or 1-(1-(2-benzothienyl)cyclohexyl)piperidine (BTCP), is an arylcyclohexylamine derivative that emerged in the late 1980s as a significant tool in neuropharmacological research.[1] Unlike its structural analog phencyclidine (PCP), which is known for its potent N-methyl-D-aspartate (NMDA) receptor antagonism, initial studies revealed that BTCP possesses a distinct and highly selective pharmacological profile.[2] This guide synthesizes the early data that characterized BTCP as a potent and selective dopamine reuptake inhibitor (DRI), laying the groundwork for its use as a research tool to investigate the dopamine transporter (DAT) and dopaminergic systems.[1]

Pharmacodynamics: Receptor and Transporter Binding Profile

Initial investigations into this compound's binding affinity focused on its interaction with the dopamine transporter and the PCP binding site on the NMDA receptor. These studies were crucial in differentiating its mechanism of action from other arylcyclohexylamines.

Quantitative Binding Affinity Data

The following table summarizes the key binding affinity data from initial studies. It is important to note that early studies often reported inhibitory concentrations (IC50) and half-maximal inhibitory concentrations (K0.5), which are presented here.

| Target | Ligand | Preparation | Value | Reference |

| Dopamine Transporter (DAT) | [3H]Dopamine | Rat striatal synaptosomes | IC50 = 8 nM | [3] |

| PCP Receptor (NMDA) | [3H]PCP | Rat brain membranes | IC50 = 6 µM | [3] |

Mechanism of Action: Dopamine Reuptake Inhibition

The primary mechanism of action of this compound is the inhibition of the dopamine transporter (DAT).[2] The DAT is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, this compound increases the concentration and prolongs the residence time of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.

Signaling Pathways

The inhibition of the dopamine transporter by this compound leads to an accumulation of extracellular dopamine, which then acts on postsynaptic dopamine receptors, primarily D1 and D2 receptors. This initiates a cascade of downstream signaling events.

Figure 1: Mechanism of Action of this compound (BTCP) at the Dopaminergic Synapse.

Experimental Protocols

Detailed experimental protocols from the initial publications were not fully accessible. The following sections outline the likely methodologies based on the available information and standard practices in neuropsychopharmacology from that period.

Radioligand Binding Assays

These assays were fundamental in determining the binding affinity of this compound for its molecular targets.

Figure 2: Generalized Workflow for Radioligand Binding Assays.

Objective: To determine the affinity of this compound for the dopamine transporter and the PCP receptor.

Materials:

-

Rat brain tissue (striatum for DAT, whole brain minus cerebellum for PCP receptors).

-

Radioligands: [3H]Dopamine or a specific DAT ligand, and [3H]PCP.

-

Unlabeled this compound.

-

Buffers and reagents for membrane preparation and incubation.

-

Glass fiber filters.

-

Liquid scintillation counter.

Methodology (General Outline):

-

Membrane Preparation: Rat brain tissue is homogenized in a suitable buffer and centrifuged to isolate the crude membrane fraction containing the receptors and transporters.

-

Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is calculated.

In Vivo Studies: Microdialysis

In vivo microdialysis was employed to measure the effects of this compound on extracellular dopamine levels in the brains of living animals.

Objective: To determine the effect of systemic administration of this compound on extracellular dopamine concentrations in brain regions rich in dopaminergic innervation, such as the striatum and nucleus accumbens.

Materials:

-

Male Wistar rats.

-

This compound.

-

Microdialysis probes.

-

Stereotaxic apparatus for probe implantation.

-

A perfusion pump and fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis.

Methodology (General Outline):

-

Probe Implantation: Rats are anesthetized and a microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum).

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate.

-

Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's membrane, are collected at regular intervals.

-

Drug Administration: After a baseline collection period, this compound is administered systemically (e.g., intraperitoneally).

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using HPLC-ED.

-

Data Analysis: The changes in extracellular dopamine levels following this compound administration are calculated as a percentage of the baseline levels.

Psychoactive Properties: Behavioral Pharmacology

Initial behavioral studies in animal models aimed to characterize the psychoactive effects of this compound and compare them to known psychostimulants and dissociative anesthetics.

Locomotor Activity

Studies in mice have shown that this compound produces an increase in locomotor activity, an effect that is also observed with psychostimulants like cocaine. This effect is believed to be mediated by the enhanced dopaminergic neurotransmission in motor-related brain circuits.

Stereotyped Behaviors

At higher doses, this compound has been observed to induce stereotyped behaviors, such as repetitive sniffing and gnawing, in rodents. These behaviors are also characteristic of dopamine agonists and are thought to result from intense stimulation of dopaminergic pathways.

Drug Discrimination Studies

In drug discrimination paradigms, animals are trained to distinguish between the subjective effects of a drug and a placebo. Studies have shown that rats trained to discriminate cocaine from saline will also respond on the cocaine-appropriate lever when administered this compound. This suggests that this compound produces subjective effects that are similar to those of cocaine, which is consistent with their shared mechanism of action as dopamine reuptake inhibitors.

Conclusion

The initial investigations into the psychoactive properties of this compound firmly established it as a potent and selective dopamine reuptake inhibitor with a pharmacological profile distinct from its parent compound, phencyclidine. These early studies, utilizing a combination of in vitro receptor binding assays and in vivo neurochemical and behavioral techniques, provided a foundational understanding of its mechanism of action and its psychostimulant-like effects. This seminal research was instrumental in positioning this compound as a valuable pharmacological tool for the elucidation of the role of the dopamine transporter in brain function and behavior. Further research building upon this foundation has continued to contribute to our understanding of the complexities of the dopaminergic system and its involvement in various neuropsychiatric disorders.

References

A Technical Guide to Mapping Dopamine Transporter Distribution Using Benocyclidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of benocyclidine (BTCP), a potent and selective tool for labeling and mapping the dopamine transporter (DAT). This compound's high affinity and selectivity make it an invaluable radioligand for quantitative analysis in neuroscience and pharmacology.[1][2][3] This document outlines its biochemical properties, detailed experimental protocols for its use, and visual representations of key processes.

Biochemical Profile of this compound

This compound, or N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine, is an analog of phencyclidine (PCP) that acts as a potent and selective dopamine reuptake inhibitor (DRI).[1][3][4] Unlike PCP, it has negligible affinity for the NMDA receptor, meaning it lacks the dissociative anesthetic effects of its parent compound.[1][4] This high selectivity for the DAT makes its radiolabeled form, [³H]BTCP, an excellent tracer for quantifying transporter density and distribution.[2][5]

Table 1: Quantitative Binding Data for this compound (BTCP)

| Parameter | Value | Target | Notes |

| IC₅₀ | 7-8 nM | Dopamine (DA) Uptake Inhibition | IC₅₀ represents the concentration of BTCP that inhibits 50% of dopamine uptake.[4][6] |

| K₀.₅ | 6 µM (6000 nM) | NMDA Receptor | K₀.₅ represents the concentration for 50% binding at the PCP-linked NMDA receptor.[4][7] |

| Selectivity | ~750-fold | DAT over NMDA Receptor | Calculated from the ratio of K₀.₅ (NMDA) to IC₅₀ (DAT). |

| In Vivo ID₅₀ | 6.34 mg/kg | [³H]BTCP Striatal Binding | Dose required to inhibit 50% of specific [³H]BTCP binding in the mouse striatum.[5][6] |

Experimental Methodologies

Detailed protocols are essential for reproducible results. The following sections provide step-by-step methodologies for two key experimental applications of [³H]BTCP: in vitro binding assays and quantitative autoradiography.

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter in brain tissue homogenates (e.g., rat striatum).

1. Tissue Preparation:

-

Harvest brain tissue (e.g., striatum) from the species of interest and place it immediately in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).

-

Homogenize the tissue using a Teflon-glass homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Resuspend the pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4), and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

-

In a 96-well plate or microcentrifuge tubes, add the following components in order:

- Assay Buffer

- Test compound at various concentrations or vehicle.

- [³H]BTCP at a final concentration near its Kd (e.g., 1-5 nM).

- Membrane homogenate (50-200 µg of protein).

-

For determining non-specific binding, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909 or unlabeled BTCP) to a set of tubes.

-

Incubate the mixture for 60-90 minutes at 4°C or room temperature with gentle agitation.

3. Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through GF/B or GF/C glass fiber filters, pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.

-

Wash the filters rapidly three times with ice-cold assay buffer to remove unbound radioligand.

4. Quantification:

-

Place the filters into scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Allow the vials to sit for several hours in the dark.

-

Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

5. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (DPM in the presence of excess unlabeled ligand) from the total binding (DPM in the absence of competitor).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]BTCP and Kd is its dissociation constant.

This protocol details the mapping of DAT density in brain sections.[8][9]

1. Tissue Sectioning:

-

Rapidly freeze the brain tissue in isopentane cooled by dry ice (-40°C).

-

Mount the frozen brain onto a cryostat chuck.

-

Cut coronal or sagittal sections at a thickness of 14-20 µm in a cryostat (-15 to -20°C).

-

Thaw-mount the sections onto gelatin-coated or commercially available adhesive microscope slides (e.g., Superfrost® slides).[10]

-

Store the slides desiccated at -80°C until use.[10]

2. Pre-incubation:

-

Bring the slides to room temperature while still in a desiccated slide box.[10]

-

Place the slides in a pre-incubation buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, pH 7.4) for 30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.[10]

3. Radioligand Incubation:

-

Dry the area around the sections and place the slides horizontally in a humidified chamber.

-

Cover each section with 200-500 µL of incubation buffer containing a specific concentration of [³H]BTCP (e.g., 1-5 nM).

-

For non-specific binding, incubate an adjacent set of sections with the same concentration of [³H]BTCP plus an excess of a DAT blocker (e.g., 10 µM GBR-12909).

-

Incubate for 90 minutes at room temperature.[10]

4. Washing:

-

Rapidly aspirate the incubation solution.

-

Wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. Perform multiple washes (e.g., 3 x 5 minutes).[10]

-

Perform a final brief dip in ice-cold distilled water to remove buffer salts.[10]

-

Dry the slides under a stream of cool, dry air.[10]

5. Exposure and Imaging:

-

Appose the dried slides to a tritium-sensitive phosphor screen or autoradiographic film, along with calibrated tritium microscale standards.[10]

-

Expose in a light-tight cassette at room temperature for 1-7 days, depending on signal intensity.[10]

-

Scan the phosphor screen using a phosphorimager or develop the film.[10]

6. Data Analysis:

-

Using image analysis software, draw regions of interest (ROIs) over specific brain structures (e.g., striatum, nucleus accumbens).

-

Measure the optical density or digital light units (DLU) in each ROI for both total and non-specific binding slides.

-

Convert the optical density/DLU values to radioactivity concentration (e.g., fmol/mg tissue) by creating a standard curve from the co-exposed tritium standards.

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each brain region.

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key experimental and conceptual frameworks related to the use of this compound in DAT research.

References

- 1. This compound (BTCP) [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. In vivo labelling of the mouse dopamine uptake complex with the phencyclidine derivative [3H]BTCP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbiozindia.com [microbiozindia.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Quantitative autoradiography of striatal dopamine D1, D2 and re-uptake sites in rats with vacuous chewing movements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative autoradiography of dopamine D2 sites in rat caudate-putamen: localization to intrinsic neurons and not to neocortical afferents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide to the Arylcyclohexylamine Class of Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The arylcyclohexylamine class of compounds, with phencyclidine (PCP) and ketamine as prominent members, represents a versatile scaffold with a rich history in medicinal chemistry and pharmacology.[1][2] Primarily known for their antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor, these molecules exhibit a wide spectrum of pharmacological effects, including dissociative, anesthetic, antidepressant, and psychotomimetic properties.[1][3][4] This technical guide provides a comprehensive overview of the arylcyclohexylamine core, detailing its structure-activity relationships, pharmacological diversity, and the experimental methodologies employed in its study. Quantitative binding affinity data for a range of analogues are presented in structured tables to facilitate comparison. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with visualizations of critical signaling pathways and experimental workflows to support researchers in this field.

Core Structure and Nomenclature

An arylcyclohexylamine is characterized by a cyclohexylamine ring with an aryl group attached to the same carbon as the amine.[1] The aryl group is typically a phenyl ring, which can be substituted at various positions. The amine is usually a secondary or tertiary amine, often incorporated into a heterocyclic ring such as piperidine or pyrrolidine.[1]

A common nomenclature system denotes substitutions on the different rings. A number alone indicates a substitution on the aryl ring, a number followed by a prime (') denotes a substitution on the cyclohexyl ring, and a number followed by a double prime ('') indicates a substitution on the amine ring (if it is a heterocycle).[1]

Pharmacology and Mechanism of Action

The primary mechanism of action for most arylcyclohexylamines is non-competitive antagonism of the NMDA receptor.[3][4] They bind to a site within the ion channel of the receptor, often referred to as the "PCP site," thereby blocking the influx of calcium ions.[1][3] This action is responsible for the characteristic dissociative and anesthetic effects.[1]

However, the pharmacological profile of arylcyclohexylamines is diverse and can be "fine-tuned" by chemical modifications.[1] Many compounds also exhibit significant affinity for other targets, including:

-

Dopamine Transporter (DAT): Inhibition of dopamine reuptake can contribute to stimulant and euphoriant effects.[1]

-

Serotonin Transporter (SERT): Interaction with the serotonin system can modulate the psychoactive effects.

-

Sigma Receptors (σ1 and σ2): Binding to sigma receptors may play a role in the psychotomimetic and other central nervous system effects.[5]

-

Opioid Receptors (μ, δ, κ): Some analogues exhibit affinity for opioid receptors, which can contribute to their analgesic properties.

The polypharmacology of these compounds underscores the importance of a comprehensive receptor binding profile to understand their full range of effects.

Data Presentation: Comparative Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, in nM) of representative arylcyclohexylamines at key central nervous system targets. Lower Ki values indicate higher binding affinity.

Table 1: NMDA Receptor and Monoamine Transporter Affinities

| Compound | NMDA Receptor (Ki, nM) | Dopamine Transporter (DAT) (Ki, nM) | Serotonin Transporter (SERT) (Ki, nM) | Norepinephrine Transporter (NET) (Ki, nM) |

| Phencyclidine (PCP) | 250[6] | >10,000 | 216[6] | >10,000 |

| Ketamine | 659[6] | >10,000 | >10,000 | >10,000 |

| Methoxetamine (MXE) | 259[7] | 33,000 (IC50)[7] | 481[7] | 20,000 (IC50)[7] |

| 3-MeO-PCP | 20[5] | >10,000 | 216[5] | >10,000 |

| 4-MeO-PCP | 1,400 | >10,000 | 1,600 | >10,000 |

Table 2: Sigma and Opioid Receptor Affinities

| Compound | Sigma-1 (σ1) Receptor (Ki, nM) | Sigma-2 (σ2) Receptor (Ki, nM) | Mu (μ) Opioid Receptor (Ki, nM) |

| Phencyclidine (PCP) | >10,000 | 136 | >10,000 |

| Ketamine | 1,300 | >10,000 | >10,000 |

| Methoxetamine (MXE) | 1,900 | >10,000 | >10,000 |

| 3-MeO-PCP | 42[5] | >10,000 | >10,000 |

| 4-MeO-PCP | 280 | >10,000 | >10,000 |

Experimental Protocols

General Synthesis of 1-Arylcyclohexylamines via Grignard Reaction

This protocol outlines a common method for the synthesis of the arylcyclohexylamine scaffold.

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of the desired aryl bromide (e.g., bromobenzene) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings with stirring.

-

The reaction is initiated by gentle heating and then maintained by the exothermic reaction. Continue stirring until the magnesium is consumed.

-

-

Reaction with 1-Aminocyclohexanecarbonitrile:

-

Prepare a solution of a 1-aminocyclohexanecarbonitrile derivative (e.g., 1-piperidinocyclohexanecarbonitrile for the synthesis of PCP) in an anhydrous solvent.

-

Slowly add the solution of the aminonitrile to the freshly prepared Grignard reagent at room temperature with vigorous stirring.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or crystallization to yield the desired 1-arylcyclohexylamine.

-

In Vitro Radioligand Binding Assay for NMDA Receptor

This protocol describes a competitive binding assay using [³H]MK-801, a potent and selective radioligand for the PCP site of the NMDA receptor.

-

Membrane Preparation:

-

Homogenize rat forebrain tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Membrane preparation (typically 50-100 µg of protein).

-

A fixed concentration of [³H]MK-801 (e.g., 1-5 nM).

-

Varying concentrations of the test compound or vehicle.

-

For determination of non-specific binding, add a high concentration of a known NMDA receptor antagonist (e.g., 10 µM unlabeled MK-801).

-

-

Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Behavioral Assay: Forced Swim Test

The forced swim test is a commonly used model to assess potential antidepressant-like effects and can be adapted to study the behavioral effects of dissociative compounds.

-

Apparatus:

-

A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

-

Procedure:

-

Day 1 (Pre-test): Place each mouse or rat individually into the cylinder for a 15-minute period. This session is for habituation and is not scored for analysis. After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.

-